1-(4-Hydroxyphenyl)piperazine hydrochloride

概要

説明

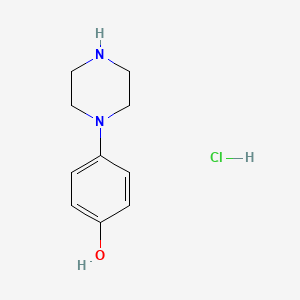

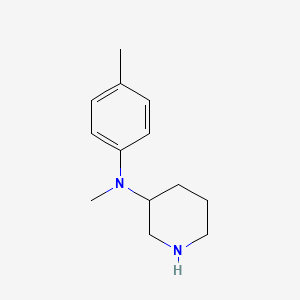

1-(4-Hydroxyphenyl)piperazine hydrochloride is a piperazine derivative . It is a structural analog of acetaminophen . Its multi-step preparation uses bis-(2-chloroethyl)amine hydrochloride and p-aminophenol as starting materials .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method uses the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The empirical formula of 1-(4-Hydroxyphenyl)piperazine is C10H14N2O . It has a molecular weight of 178.23 . The structure includes a six-membered ring containing two nitrogen atoms at opposite positions .Chemical Reactions Analysis

Piperazine derivatives have been synthesized through various chemical reactions. For instance, the synthesis of piperazines can proceed under catalytic amounts of copper by changing the solvent from 4:1 CH2Cl2/HFIP to 4:1 HFIP/CH3CN .Physical And Chemical Properties Analysis

While specific physical and chemical properties for 1-(4-Hydroxyphenyl)piperazine hydrochloride were not found, piperazine, a related compound, is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .科学的研究の応用

Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine

“1-(4-Hydroxyphenyl)piperazine hydrochloride” is used in the synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine . This compound is synthesized by adding alkali and acid hydride into the alcohol-water solution of 4-hydroxyphenyl piperazine dihydrobromide . The process has a high yield and purity, and it is cost-effective and less polluting .

Preparation of 1-Acetyl-4-(4-octadecyloxyphenyl)piperazine

This compound can also be used in the preparation of 1-acetyl-4-(4-octadecyloxyphenyl)piperazine . This is another important application in the field of organic synthesis .

Synthesis of Ketoconazole

Ketoconazole, a high-efficiency, low-toxicity, orally active broad-spectrum antifungal medicine, can be synthesized using this compound . It is a key intermediate in the multi-step synthesis of ketoconazole .

Synthesis of 1,2,4-Triazole and Thiazole Analogs

“1-(4-Hydroxyphenyl)piperazine hydrochloride” is also used in the synthesis of 1,2,4-triazole and thiazole analogs of ketoconazole . These analogs are important in the field of medicinal chemistry .

Piperazine Derivatives Synthesis

The compound plays a crucial role in the synthesis of piperazine derivatives . These derivatives have a wide range of biological and pharmaceutical activities .

Cyclization of 1,2-Diamine Derivatives

In the field of heterocyclic chemistry, this compound is used in the cyclization of 1,2-diamine derivatives with sulfonium salts . This process leads to the formation of protected piperazines .

作用機序

Target of Action

The primary target of 1-(4-Hydroxyphenyl)piperazine hydrochloride is the GABA receptor . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

1-(4-Hydroxyphenyl)piperazine hydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .

Biochemical Pathways

The compound’s interaction with the GABA receptor affects the neurotransmission pathway . By acting as a GABA receptor agonist, it enhances the effect of GABA, leading to increased inhibitory effects on neurotransmission .

Pharmacokinetics

Upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound . The compound is freely soluble in water , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties . The protein binding of piperazine, a related compound, is 60-70% , which may also apply to 1-(4-Hydroxyphenyl)piperazine hydrochloride.

Result of Action

The primary result of the action of 1-(4-Hydroxyphenyl)piperazine hydrochloride is the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 1-(4-Hydroxyphenyl)piperazine hydrochloride. For instance, piperazine, a related compound, readily absorbs water and carbon dioxide from the air . This could potentially affect the stability and efficacy of 1-(4-Hydroxyphenyl)piperazine hydrochloride in different environments.

Safety and Hazards

1-(4-Hydroxyphenyl)piperazine hydrochloride can cause severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid generating dusty conditions when handling this compound .

将来の方向性

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This opens up new possibilities for the development of novel piperazine derivatives with potential applications in medicinal chemistry .

特性

IUPAC Name |

4-piperazin-1-ylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQZYXZHPXPKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxyphenyl)piperazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol](/img/structure/B1464966.png)

![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464969.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1464973.png)

![[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464974.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1464976.png)

![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464977.png)

![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464978.png)

![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464979.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464982.png)